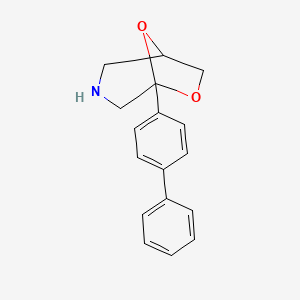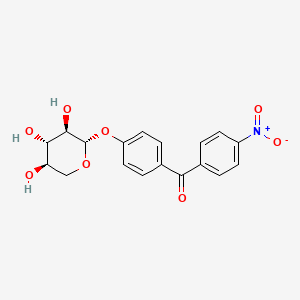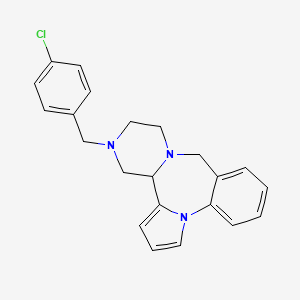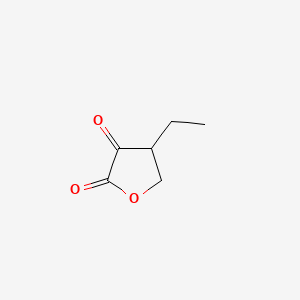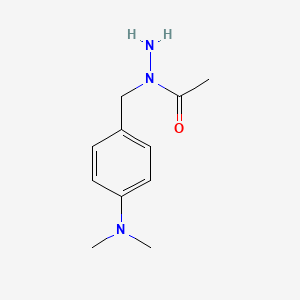
Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate is a complex organic compound with a unique structure that combines both hydrophilic and hydrophobic properties. This compound is often used in various industrial and scientific applications due to its versatile chemical nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate typically involves a multi-step process. The initial step often includes the esterification of stearic acid with an appropriate alcohol, followed by the introduction of the ammonium group through a reaction with ammonium hydroxide. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; often requires an inert atmosphere.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid; reaction conditions vary depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mecanismo De Acción
The mechanism by which Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate exerts its effects is primarily through its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium lauryl sulfate
- Ammonium stearate
- Sodium lauryl sulfate
Uniqueness
Compared to similar compounds, Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate offers a unique combination of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring both solubility and emulsification. Its specific molecular structure also allows for more targeted interactions with biological membranes, enhancing its utility in medical and biological research.
Propiedades
Número CAS |
94313-74-3 |
|---|---|
Fórmula molecular |
C24H47NO6 |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
azane;2-(2-octadecanoyloxypropanoyloxy)propanoic acid |
InChI |
InChI=1S/C24H44O6.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);1H3 |
Clave InChI |
VCERRNPXCNTYQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


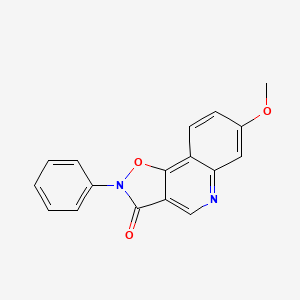
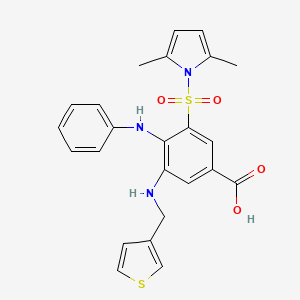
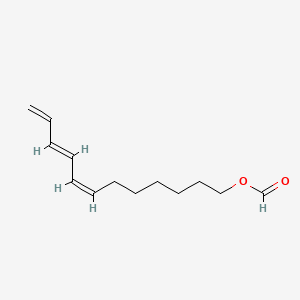
![[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine](/img/structure/B12703589.png)
